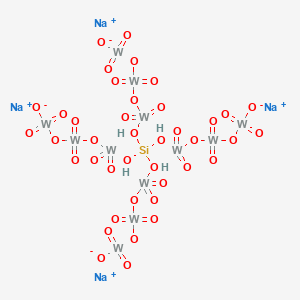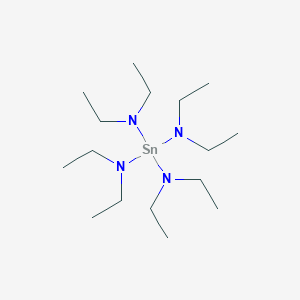
4-甲基-2-己酮
描述
Synthesis Analysis
- Enantioselective synthesis of related ketones like 2-Hydroxy-5-Methyl-3-Hexanone has been achieved using methods like Sharpless asymmetric dihydroxylation, demonstrating the versatility of synthesis techniques for such compounds (Hong-yu et al., 2011).
- A practical synthesis of related compounds such as 3-methylnonane-2,4-dione, an intense strawlike and fruity flavored compound, involves aldol condensation of n-hexanal and methyl ethyl ketone, followed by oxidation (Kato & Yuasa, 2001).
Molecular Structure Analysis
- The molecular structures of related compounds like N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones have been studied, revealing details about bond lengths, angles, and crystal structures, which are crucial for understanding the structural characteristics of similar compounds (Nelson et al., 1988).
Chemical Reactions and Properties
- Studies on the metastable molecular ion of 2-hexanone shed light on the reaction mechanisms and skeletal rearrangements that could be analogous in the reactions of 4-Methyl-2-hexanone (Bouchoux et al., 1987).
Physical Properties Analysis
- The physical properties of related compounds, such as 4-methyl-3-heptanol, have been analyzed under varying conditions of temperature and pressure, providing insights into how these factors can influence the physical properties of 4-Methyl-2-hexanone (Pawlus et al., 2013).
Chemical Properties Analysis
- The chemical properties of similar compounds, like 2-hexanone, have been studied through methods like Wacker oxidation, providing useful information on the reactivity and chemical behavior of 4-Methyl-2-hexanone (Hou et al., 2002).
科学研究应用
光解和双自由基检测:在对2-己酮的激光闪光光解研究中,直接检测到了与4-甲基-2-己酮在结构上相似的三重态1,4-双自由基。这项研究对于理解酮类化合物的光物理性质(Naito, 1983)具有重要意义。
分子离子解离:对2-己酮的亚稳分子离子进行研究揭示了酮类化合物的解离模式,这对于理解4-甲基-2-己酮在分子水平上的行为具有相关性(Bouchoux et al., 1987)。
与氯原子的反应性:对Cl原子与各种酮类化合物(包括2-己酮)的反应进行动力学研究,揭示了它们的反应性和潜在的环境影响。这些信息对于理解涉及4-甲基-2-己酮的大气反应(Cuevas et al., 2004)具有相关性。
用于燃料生产的催化反应:对2-己酮在催化剂上的醛缩/氢化反应进行的研究对于将4-甲基-2-己酮等酮类化合物转化为交通燃料(Kunkes et al., 2009)具有重要意义。
神经毒性研究:研究了包括2-己酮在内的各种化合物的相对神经毒性,为暴露于4-甲基-2-己酮等酮类化合物的潜在健康影响提供了关键数据(Krasavage et al., 1980)。
光谱分析:利用强场相干破坏等技术进行了对2-己酮的旋转光谱的分析。这些方法可以应用于研究4-甲基-2-己酮的光谱性质(Fritz et al., 2019)。
代谢研究:对与4-甲基-2-己酮相关的化合物(如甲基正丁基酮)的代谢进行的调查,为这些酮类化合物的生物转化和潜在健康影响提供了见解(Divincenzo et al., 1976)。
安全和危害
作用机制
Mode of Action
4-Methyl-2-hexanone, being a ketone, can undergo reactions typical of this class of compounds. One such reaction is the formation of oximes and hydrazones . In these reactions, the carbonyl group of the ketone reacts with hydroxylamine or hydrazine, respectively, to form oximes or hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
属性
IUPAC Name |
4-methylhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPXMIAWKPTZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870448 | |
| Record name | 4-Methylhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Chem Service MSDS] | |
| Record name | 4-Methyl-2-hexanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11641 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
105-42-0 | |
| Record name | 4-Methyl-2-hexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHYL-2-HEXANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-hexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-2-HEXANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91FRP8DB78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: In what natural contexts has 4-methyl-2-hexanone been identified?
A1: 4-Methyl-2-hexanone has been detected as a volatile constituent in the flowers of various tea cultivars. [] Additionally, it was identified as a component of the essential oil extracted from the rhizome of Alpinia calcarata. []
Q2: Can 4-methyl-2-hexanone serve as an indicator of quality or spoilage in food products?
A2: Research suggests that 4-methyl-2-hexanone could potentially be used as a marker for assessing lipid oxidation in pork meat. A positive correlation was observed between 4-methyl-2-hexanone levels in pork belly and free fatty acid content, a common indicator of lipid oxidation. []
Q3: Are there any established applications for 4-methyl-2-hexanone in analytical chemistry?
A3: Yes, 4-methyl-2-hexanone has shown promise as a potential marker for assessing the stability of aviation fuels. Studies utilizing comprehensive two-dimensional gas chromatography with accurate mass time-of-flight mass spectrometry identified a strong correlation between 4-methyl-2-hexanone levels and established fuel stability assessment methods. []
Q4: What are the primary photochemical and radiochemical reactions involving 4-methyl-2-hexanone?
A4: Studies have investigated both the photolysis and radiolysis of 4-methyl-2-hexanone, particularly focusing on the intramolecular rearrangements that occur within the molecule when exposed to light and radiation. [, ] These investigations provide insights into the compound's reactivity and potential degradation pathways.
Q5: What is the role of 4-methyl-2-hexanone in the context of Aspergillus contamination?
A5: 4-Methyl-2-hexanone is identified as one of the potential volatile organic compound (VOC) biomarkers associated with Aspergillus metabolism. Its presence, along with other specific VOCs, in an indoor environment could indicate Aspergillus contamination. [] This finding has implications for developing detection methods for this type of fungal contamination.
Q6: Has the stereochemistry of reactions involving 4-methyl-2-hexanone been investigated?
A6: Yes, the stereochemistry of reactions involving compounds related to 4-methyl-2-hexanone has been a subject of study. For instance, research on the Pinacol rearrangement of 1-amino-2,3-dimethyl-2-pentanol, which yields 4-methyl-2-hexanone as one of the products, has shed light on the stereochemical course of such reactions. [] These findings contribute to a deeper understanding of reaction mechanisms and stereochemical control in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide](/img/structure/B86677.png)





![1-Oxaspiro[2.5]octane](/img/structure/B86694.png)





